2-Mercaptoethyl ether

Description

The exact mass of the compound this compound is 182.04352203 g/mol and the complexity rating of the compound is 53.7. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94782. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-sulfanylethoxy)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS2/c6-3-1-5-2-4-7/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDCQWGRLNGNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)OCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062206 | |

| Record name | Ethanethiol, 2,2'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-02-9 | |

| Record name | 2-Mercaptoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Oxybisethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptoethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethiol, 2,2'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxydiethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-OXYBISETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO2W9LA7NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(2-mercaptoethyl) Ether: Structure, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of bis(2-mercaptoethyl) ether, a versatile dithiol compound. It details the molecule's chemical structure, physicochemical properties, core reactivity, synthesis, and key applications in polymer chemistry and materials science, offering field-proven insights for professionals in research and development.

Chemical Identity and Structure

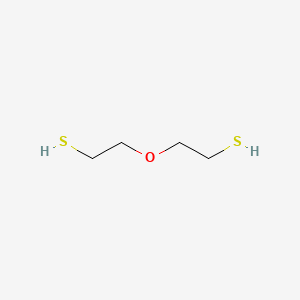

Bis(2-mercaptoethyl) ether is an organosulfur compound featuring two terminal thiol (-SH) groups connected by a flexible ether linkage. This bifunctional nature is central to its utility in chemical synthesis.

Nomenclature and Identification:

-

Common Name: 2-Mercaptoethyl ether, Bis(2-mercaptoethyl) ether[1][2]

-

Synonyms: 2,2'-Oxydiethanethiol, Di(2-mercaptoethyl) Ether[1][5][6]

The structure consists of a 3-oxapentane backbone with thiol groups at the 1 and 5 positions. The central oxygen atom imparts polarity and flexibility, while the terminal thiols provide reactive sites for a variety of chemical transformations.

Caption: Chemical structure of bis(2-mercaptoethyl) ether.

Physicochemical Properties

Bis(2-mercaptoethyl) ether is a colorless to light yellow liquid at room temperature with a characteristic strong, unpleasant odor (stench) typical of mercaptans.[7] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Weight | 138.24 g/mol | [3][5] |

| Boiling Point | 217 °C | [3][5] |

| Flash Point | 90 °C | [5] |

| Density / Specific Gravity | 1.12 g/cm³ (at 20°C) | [5] |

| Refractive Index | 1.52 (at 20°C) | [5] |

| Purity | >95.0% (by GC) | [5][6] |

Reactivity and Chemical Behavior

The chemical behavior of bis(2-mercaptoethyl) ether is dominated by its two thiol groups. These groups are nucleophilic and readily undergo oxidation.

Oxidation to Disulfides

Thiols can be oxidized to form disulfide bridges (-S-S-). This is a common reaction for thiols and is a critical aspect of protein chemistry involving cysteine residues.[8] With a dithiol like bis(2-mercaptoethyl) ether, this can occur either intramolecularly to form a cyclic disulfide or intermolecularly to form linear polymers or oligomers. This oxidative coupling can be achieved with mild oxidizing agents like iodine or even atmospheric oxygen.[8]

Causality: The propensity for oxidation necessitates storing the compound under an inert atmosphere (e.g., nitrogen or argon) and at cool temperatures to prevent degradation and polymerization over time.[5]

Nucleophilic Reactions

The thiolate anion (RS⁻), formed by deprotonating the thiol group with a base, is a potent nucleophile. This allows bis(2-mercaptoethyl) ether to participate in a range of nucleophilic substitution and addition reactions.

A key application of this reactivity is in Thiol-Ene "Click" Chemistry . This reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene').[9] It can be initiated by free radicals (often using UV light) or catalyzed by a base.[9][10] The reaction is highly efficient, proceeds rapidly under mild conditions, and produces a stable thioether linkage with high yields and no side products, making it a "click" reaction.[11][12]

Expert Insight: The bifunctional nature of bis(2-mercaptoethyl) ether makes it an excellent crosslinking agent in thiol-ene polymerizations.[4] When reacted with molecules containing two or more 'ene' groups, it can form extensive polymer networks. This is foundational to its use in creating thermosetting resins, hydrogels, and high-performance optical materials.[4]

Caption: Workflow for Thiol-Ene "Click" Polymerization.

Metal Chelation

The soft sulfur atoms of the thiol groups are excellent ligands for soft metal ions. This allows bis(2-mercaptoethyl) ether to act as a bidentate or bridging chelating agent, forming stable complexes with metals like nickel, palladium, and platinum. This property is relevant in coordination chemistry and for the sequestration of heavy metals.

Synthesis and Purification

While commercially available from suppliers like TCI and Spectrum Chemical, understanding its synthesis provides insight into potential impurities.[13][14] A common laboratory and industrial method involves a two-step process starting from thiodiglycol.[2][15]

Protocol: Two-Step Synthesis from Thiodiglycol

This protocol is based on established chemical transformations described in the literature.[15]

Step 1: Formation of the Isothiouronium Salt

-

Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add thiourea (2.2 eq) and concentrated hydrochloric acid (2.2 eq).

-

Dissolution: Stir and warm the mixture to approximately 32°C until all solids dissolve.

-

Addition: Slowly add thiodiglycol (1.0 eq) dropwise over 20-30 minutes, maintaining the temperature below 40°C.

-

Reaction: Add a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) and slowly heat the mixture to 70-100°C. Maintain this temperature for 7-8 hours.

-

Result: The reaction mixture, containing the intermediate bis(isothiouronium) salt, is cooled and used directly in the next step.

Causality: This step converts the hydroxyl groups of thiodiglycol into much better leaving groups via the formation of an isothiouronium salt, preparing the molecule for nucleophilic attack by a sulfur source, which in this case is the thiourea itself after rearrangement and hydrolysis.

Step 2: Alkaline Hydrolysis

-

Setup: To the cooled reaction mixture from Step 1, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Hydrolysis: Slowly add a solution of a strong base (e.g., NaOH or a buffered alkaline solution) while vigorously stirring. Control the addition to keep the temperature between 40-50°C. The pH should be maintained in the 10-11 range.[15]

-

Workup: After the reaction is complete, cool the mixture and separate the organic layer (the lower, oily layer).

-

Purification: Wash the organic layer with water and brine. Add a small amount of an antioxidant (e.g., BHT) to prevent oxidation. Purify the crude product by vacuum distillation to yield pure bis(2-mercaptoethyl) ether.[15]

Trustworthiness: Each step can be monitored for completion using techniques like TLC or GC. The final product purity should be confirmed by GC analysis and its identity verified by spectroscopic methods (NMR, IR). A purity of >99% is achievable with this method.[15]

Applications in Research and Drug Development

The unique properties of bis(2-mercaptoethyl) ether make it a valuable tool in several advanced applications.

-

Polymer and Materials Science: Its primary application is as a dithiol crosslinker or chain extender in polymer synthesis.[4] It is used to create high-performance materials, including:

-

Optical Polymers: The sulfur atoms contribute to a high refractive index, making polymers derived from it useful for optical lenses and coatings.

-

Thermosetting Resins and Adhesives: Its ability to form robust, cross-linked networks via thiol-ene chemistry leads to strong and durable materials.[4]

-

Non-Isocyanate Polyurethanes (NIPUs): It serves as a building block in more environmentally friendly polyurethane synthesis pathways.[4]

-

-

Drug Development and Bioconjugation: While not a polymeric drug itself, its role as a linker is significant.[16][17] The dithiol functionality allows it to bridge two different molecular entities. For example, it can be used to synthesize linkers for antibody-drug conjugates (ADCs), where one thiol reacts with a component on the antibody and the other reacts with the cytotoxic payload. Its flexible ether backbone can help with solubility and spatial orientation.

-

Self-Assembled Monolayers (SAMs): The thiol groups have a strong affinity for gold surfaces. This allows bis(2-mercaptoethyl) ether to be used in creating functionalized surfaces for biosensors, electronics, and nanotechnology applications. The two thiol groups enable the formation of "stapled" or looped structures on the surface, leading to more stable and organized monolayers.

Safety and Handling

Bis(2-mercaptoethyl) ether must be handled with appropriate care due to its chemical properties and potential hazards.

-

Hazards:

-

Handling Precautions:

-

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[13][18]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][13][18]

-

Avoid contact with skin, eyes, and clothing.[13][18] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[13][18]

-

-

Storage:

References

- Thiol–ene reaction. (2023). In Wikipedia.

- North, M., & O'Malley, C. (2010). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 132(18), 6445–6455.

- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.

- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry.

- Winterbourn, C. C., & Metodiewa, D. (1999). Reactivity of biologically important thiol compounds with superoxide and hydrogen peroxide. Free radical biology & medicine, 27(3-4), 322–328.

- This compound. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Reactions of Thiols. (n.d.). Chemistry Steps.

- Geminal-dithiol-based precursors for reactive sulfur species. (2023).

- Synthesis, structures, properties, and reactivity of new Group 10 heteroleptic dithiolene complexes. (2018). Tulane University.

- Dithiol. (2023). In Wikipedia.

- Bis(2-mercaptoethyl) sulfide. (n.d.). PubChem.

- CN102531977A - Synthesis method for bis(2-mercaptoethyl) sulfide. (2012). Google Patents.

- Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. (2024). Molecules, 29(6), 1295.

- Polymeric drugs: Advances in the development of pharmacologically active polymers. (2021). Advanced Drug Delivery Reviews, 173, 49-68.

- Polymer-Based Drug Delivery Services. (n.d.). Symeres.

Sources

- 1. This compound [webbook.nist.gov]

- 2. Buy this compound (EVT-291116) | 2150-02-9 [evitachem.com]

- 3. Bis(2-mercaptoethyl) Ether 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. Bis(2-mercaptoethyl) Ether | 2150-02-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Bis(2-mercaptoethyl) Ether | 2150-02-9 | TCI EUROPE N.V. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. alkalisci.com [alkalisci.com]

- 15. CN102531977A - Synthesis method for bis (2-mercaptoethyl) sulfide - Google Patents [patents.google.com]

- 16. Polymeric drugs: Advances in the development of pharmacologically active polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. symeres.com [symeres.com]

- 18. tcichemicals.com [tcichemicals.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 2,2'-Thiodiethanol: Synthesis, Applications, and Experimental Protocols

This guide provides an in-depth exploration of 2,2'-Thiodiethanol, also known as bis(2-hydroxyethyl) sulfide, with the CAS number 111-48-8. While the initial query referenced CAS number 2150-02-9 (2-Mercaptoethyl ether), publicly available scientific and technical data for that specific compound is exceedingly scarce. In contrast, 2,2'-Thiodiethanol is a structurally related and industrially significant compound with a wealth of available data, making it a more pertinent subject for a detailed technical guide for researchers and drug development professionals. This document will delve into its synthesis, key applications, and detailed experimental protocols, grounded in established scientific principles.

Core Chemical and Physical Properties

2,2'-Thiodiethanol is a versatile bifunctional molecule containing both hydroxyl and thioether groups. This unique structure dictates its physical properties and chemical reactivity, making it a valuable building block in various scientific fields.

| Property | Value | Source |

| CAS Number | 111-48-8 | |

| Molecular Formula | C4H10O2S | |

| Molecular Weight | 122.19 g/mol | |

| Appearance | Colorless to light-yellow viscous liquid | |

| Boiling Point | 283 °C (decomposes) | |

| Melting Point | -16 °C | |

| Density | 1.185 g/cm³ at 20 °C | |

| Solubility | Miscible in water, ethanol, acetone |

Synthesis and Purification

The most prevalent industrial synthesis of 2,2'-Thiodiethanol involves the reaction of ethylene oxide with hydrogen sulfide. This method is efficient and scalable, providing high yields of the desired product.

Synthesis Workflow

The synthesis proceeds via a base-catalyzed nucleophilic ring-opening of the epoxide. The initial reaction forms 2-mercaptoethanol, which then rapidly reacts with a second molecule of ethylene oxide.

An In-Depth Technical Guide to the Synthesis and Purification of Bis(2-mercaptoethyl) Ether

This guide provides a comprehensive, technically detailed overview of the synthesis, purification, and characterization of Bis(2-mercaptoethyl) ether (also known as 2,2'-Oxydiethanethiol). Designed for researchers and professionals in chemistry and drug development, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind key methodological choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Importance

Bis(2-mercaptoethyl) ether is a dithiol compound featuring a flexible ether linkage. Its two terminal thiol groups make it a valuable building block in various fields.[1] In polymer science, it serves as a cross-linking agent. In pharmaceutical and drug development, it is used in the synthesis of sulfur-containing compounds and as a linker for bioconjugation.[1][2] The ether backbone imparts greater water solubility and flexibility compared to analogous dithiol alkanes.

However, the compound's utility is matched by the challenges in its handling. Like most low-molecular-weight thiols, it possesses an extremely powerful and unpleasant odor. Therefore, all manipulations must be conducted with rigorous engineering controls.

ngcontent-ng-c4006390337="" class="ng-star-inserted">Critical Safety Advisory: The pervasive and unpleasant odor of Bis(2-mercaptoethyl) ether and its precursors, such as 2-mercaptoethanol, requires stringent safety protocols.[3][4] All procedures must be performed within a certified chemical fume hood.[3][4] Double-gloving (nitrile is recommended), proper personal protective equipment (PPE) including safety goggles and a lab coat, and meticulous hygiene are mandatory.[3][4][5][6] All contaminated materials, including gloves and wipes, must be treated as hazardous waste to manage the odor.[3][4]

The Synthetic Pathway: A Mechanistic Approach

The most direct and reliable method for synthesizing Bis(2-mercaptoethyl) ether is analogous to the classic Williamson ether synthesis.[7][8][9] This pathway involves a double nucleophilic substitution (SN2) reaction. While one could react a dihalide with 2-mercaptoethanol, a more common and often higher-yielding approach involves reacting an activated nucleophile, such as sodium sulfide, with two equivalents of an ethanol derivative bearing a good leaving group, like 2-chloroethanol.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][10] The sulfide anion (S²⁻), a potent nucleophile, attacks the electrophilic carbon atom of 2-chloroethanol, displacing the chloride leaving group. This occurs twice to form the final thioether product.

Reaction Mechanism Diagram

The following diagram illustrates the stepwise SN2 process for the formation of Bis(2-mercaptoethyl) ether.

Caption: Reaction scheme for the synthesis of Bis(2-mercaptoethyl) ether.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on available equipment and scale.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Bis(2-chloroethyl) ether | 143.01 | 14.3 g | 0.10 | Corrosive, toxic. Handle with extreme care. |

| Sodium Hydrosulfide (NaSH) | 56.06 | 13.5 g | 0.24 | Hydrated form is common; adjust mass for purity. Highly hygroscopic. |

| Ethanol | 46.07 | 200 mL | - | Anhydrous, as solvent. |

| Hydrochloric Acid (HCl) | 36.46 | ~10 mL | - | 2M solution for neutralization. |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | For extraction. |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | For drying. |

Step-by-Step Synthesis Procedure

-

Reaction Setup : Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.

-

Inert Atmosphere : Purge the system with dry nitrogen for 15 minutes to remove oxygen, which can oxidize the thiol product to form disulfides.

-

Reagent Addition : Under a positive flow of nitrogen, add sodium hydrosulfide (13.5 g) and anhydrous ethanol (200 mL) to the flask. Stir the suspension.

-

Substrate Addition : Dissolve bis(2-chloroethyl) ether (14.3 g) in 50 mL of ethanol and add it to the dropping funnel. Add this solution dropwise to the stirred NaSH suspension over 30 minutes. Rationale: Slow addition helps to control any exotherm and ensures efficient mixing.

-

Reaction : Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Quenching and Neutralization : Cool the reaction mixture to room temperature. Slowly pour it into 200 mL of ice-cold water. Carefully neutralize the mixture to pH ~7 by adding 2M HCl. Rationale: Neutralization protonates any remaining thiolate anions to the desired thiol form.

-

Extraction : Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Rationale: The organic product is more soluble in DCM than in the aqueous salt solution.

-

Drying and Filtration : Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal : Remove the dichloromethane using a rotary evaporator to yield the crude product.

Purification: Vacuum Distillation

The primary impurity is often the disulfide formed via oxidation. The crude product is best purified by vacuum distillation.

-

Rationale : Bis(2-mercaptoethyl) ether has a relatively high boiling point (217 °C at atmospheric pressure) and can decompose or oxidize at elevated temperatures.[11] Performing the distillation under reduced pressure lowers the boiling point, allowing for purification at a safer temperature.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude oil to the distillation flask.

-

Slowly reduce the pressure and begin gentle heating.

-

Collect the fraction boiling at approximately 90-95 °C at 5 mmHg. The exact parameters may vary.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step.

Spectroscopic Data

| Technique | Expected Result |

| ¹H NMR | Protons on carbons adjacent to sulfur in thiols typically appear in the 2.0-2.5 ppm range.[12] Protons on carbons adjacent to the ether oxygen appear around 3.4-4.5 ppm.[12] We expect two triplets: δ ~3.7 ppm (-O-CH₂ -), δ ~2.7 ppm (-CH₂ -SH), and a broad singlet for the thiol proton (-SH ) around 1.3-1.5 ppm.[12] |

| ¹³C NMR | Two distinct signals are expected: one for the carbon adjacent to the oxygen (~70 ppm) and one for the carbon adjacent to the sulfur (~25 ppm). |

| Mass Spec (EI) | The molecular ion peak [M]⁺ should be observed at m/z = 138.25.[13] |

| FT-IR | A characteristic weak S-H stretching band should be present around 2550-2600 cm⁻¹. A strong C-O stretch will be visible between 1000-1300 cm⁻¹.[12] The absence of a broad O-H band around 3300 cm⁻¹ confirms the removal of any alcohol starting material. |

Overall Workflow

The entire process from synthesis to final product validation can be visualized as a continuous workflow.

Experimental Workflow Diagram

Caption: A high-level workflow for the synthesis and purification process.

References

- 2-Mercaptoethanol Safety Inform

- University of Washington, 2-Mercaptoethanol SOP. (URL: [Link])

- Carl ROTH, Safety Data Sheet: 2-Mercaptoethanol. (URL: [Link])

- ChemScience, Safety Data Sheet: 2-Mercaptoethanol. (URL: [Link])

- Safety Data Sheet: 2-Mercaptoethanol (altern

- Wikipedia, Williamson ether synthesis. (URL: [Link])

- OrganicChemGuide, Ether, Sulfide Synthesis. (URL: [Link])

- The Williamson Ether Synthesis Labor

- Google Patents, CN102531977A - Synthesis method for bis (2-mercaptoethyl) sulfide. (URL: )

- Master Organic Chemistry, The Williamson Ether Synthesis. (URL: [Link])

- BYJU'S, Williamson Ether Synthesis reaction. (URL: [Link])

- Chemistry LibreTexts, Spectroscopy of Ethers. (URL: [Link])

- ResearchGate, 1H NMR spectra of tris(2-mercaptoethyl)amine. (URL: [Link])

- Human Metabolome Database, 1H NMR Spectrum for beta-Mercaptoethanol. (URL: [Link])

- Fisher Scientific, Bis(2-mercaptoethyl) Ether Product Page. (URL: [Link])

- NIST WebBook, 2-Mercaptoethyl ether. (URL: [Link])

- NIH National Library of Medicine, Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s. (URL: [Link])

- Green Chemistry (RSC Publishing), Bis(2-methoxyethyl)

- MDPI, Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. (URL: [Link])

Sources

- 1. Buy this compound (EVT-291116) | 2150-02-9 [evitachem.com]

- 2. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs [mdpi.com]

- 3. purdue.edu [purdue.edu]

- 4. ehs.washington.edu [ehs.washington.edu]

- 5. chemscience.com [chemscience.com]

- 6. aaudxp-cms.aau.dk [aaudxp-cms.aau.dk]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. organicchemistryguide.com [organicchemistryguide.com]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Bis(2-mercaptoethyl) Ether | 2150-02-9 | TCI Deutschland GmbH [tcichemicals.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound [webbook.nist.gov]

The Pivotal Role of 2-Mercaptoethyl Ether in Thiol-Ene Reactions: A Mechanistic Guide

Abstract

The thiol-ene reaction has emerged as a cornerstone of "click chemistry," prized for its efficiency, high yields, and mild reaction conditions.[1] This technical guide delves into the nuanced mechanism of action of a particularly versatile dithiol, 2-mercaptoethyl ether, within the framework of thiol-ene reactions. We will explore the fundamental principles governing both radical-mediated and nucleophilic pathways, with a specific focus on how the unique structural attributes of this compound—namely its ether linkage and bifunctionality—influence reaction kinetics, network formation, and the ultimate properties of the resulting materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of thiol-ene chemistry for applications ranging from polymer synthesis and surface modification to the creation of advanced biomaterials and drug delivery systems.[2][3][4][5][6]

Foundational Principles of Thiol-Ene Chemistry

The thiol-ene reaction fundamentally involves the addition of a thiol (R-SH) to an alkene, or "ene" (C=C), to form a stable thioether linkage.[1] This transformation, known since 1905, has gained significant traction in recent decades due to its adherence to the principles of click chemistry.[1][7] The reaction is characterized by its rapid kinetics, often completing in seconds, and its insensitivity to oxygen and water, which broadens its applicability.[1][2]

Two primary mechanistic pathways govern the thiol-ene reaction: a radical-mediated addition and a nucleophile-catalyzed Michael addition.[1][2][7]

Radical-Mediated Thiol-Ene Reaction

The most prevalent pathway, often termed the "thiol-ene click reaction," is a free-radical chain process.[1][8] This mechanism is typically initiated by UV light in the presence of a photoinitiator, or by thermal means.[1][2][7] The process unfolds in three distinct steps:

-

Initiation: A radical initiator, upon activation, abstracts a hydrogen atom from the thiol (R-SH) to generate a highly reactive thiyl radical (RS•).[2][7][9]

-

Propagation: The thiyl radical adds across the double bond of the ene in an anti-Markovnikov fashion, forming a carbon-centered radical.[2][7][9][10] This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether product. This chain transfer step allows the cycle to continue.[2][7][10]

-

Termination: The reaction ceases when two radicals combine.[9]

The radical-mediated pathway is particularly advantageous for photopolymerizations, enabling spatial and temporal control over the reaction.[8][11]

Nucleophilic Thiol-Michael Addition

Alternatively, the thiol-ene reaction can proceed via a Michael-type addition, which is catalyzed by a base or nucleophile.[2][7][12] In this mechanism, a base deprotonates the thiol to form a thiolate anion (RS⁻). This potent nucleophile then attacks an electron-deficient alkene (e.g., acrylates, maleimides), forming a carbanion intermediate. Subsequent protonation of this intermediate yields the final thioether product.[2]

The Unique Role of this compound: A Mechanistic Deep Dive

This compound, with its two terminal thiol groups separated by a flexible ether linkage, brings distinct advantages to thiol-ene reactions. Its structure allows it to act as a crosslinker, forming robust polymer networks with tunable properties.

Influence of the Ether Linkage

The presence of the ether bond in the this compound backbone imparts several key characteristics to the resulting materials:

-

Flexibility: The ether linkage provides rotational freedom, leading to the formation of more flexible and less brittle polymer networks compared to those formed with more rigid aliphatic dithiols. This is particularly beneficial in applications like hydrogels and elastomers.

-

Hydrophilicity: The oxygen atom in the ether group can participate in hydrogen bonding, increasing the hydrophilicity of the resulting polymer network. This is a critical feature for biomedical applications where biocompatibility and interaction with aqueous environments are paramount.[13]

-

Solvent Compatibility: The polarity introduced by the ether linkage can enhance the solubility of the monomer in a wider range of solvents.

Bifunctionality and Network Formation

As a dithiol, this compound is a quintessential crosslinking agent in thiol-ene polymerizations. When reacted with multifunctional 'ene' monomers (e.g., di- or tri-acrylates), it facilitates the formation of a three-dimensional polymer network. The mechanism follows the same radical or nucleophilic pathways described earlier, but with each this compound molecule capable of reacting at both of its thiol ends.

The stoichiometry between the thiol and ene functional groups is a critical parameter that dictates the final properties of the network. An off-stoichiometry ratio can be intentionally used to introduce unreacted functional groups onto the surface of nanoparticles, for instance, creating either thiolated or acrylated surfaces for further functionalization or to impart specific properties like mucoadhesion.[14]

Experimental Protocols and Considerations

The successful implementation of thiol-ene reactions with this compound hinges on careful consideration of experimental parameters.

Photoinitiated Radical Thiol-Ene Polymerization

This protocol outlines a general procedure for forming a crosslinked polymer network using this compound and a diacrylate monomer.

Materials:

-

This compound

-

Poly(ethylene glycol) diacrylate (PEGDA) (or other suitable di-ene)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)[4][15]

-

Solvent (if necessary, e.g., THF, DCM)

-

UV light source (e.g., 365 nm)

Procedure:

-

Monomer Preparation: In a suitable vessel, combine this compound and PEGDA in the desired stoichiometric ratio (e.g., 1:1 thiol to ene functional groups).

-

Initiator Addition: Dissolve the photoinitiator in the monomer mixture. The concentration of the photoinitiator is typically low (e.g., 0.1-1 wt%).

-

Degassing (Optional but Recommended): While radical thiol-ene reactions are relatively oxygen-insensitive, degassing the mixture by bubbling with an inert gas (e.g., nitrogen, argon) for several minutes can improve reaction efficiency, especially for thin films.[3]

-

Curing: Expose the mixture to a UV light source of the appropriate wavelength and intensity. The curing time will depend on the initiator concentration, light intensity, and sample thickness.

-

Characterization: The resulting polymer network can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the thiol and ene peaks, and rheometry to determine the mechanical properties.

Causality Behind Experimental Choices:

-

Photoinitiator Selection: The choice of photoinitiator is crucial and its absorption spectrum must overlap with the emission spectrum of the light source.[16] Type I photoinitiators, like DMPA, which undergo unimolecular cleavage to form radicals, are generally more efficient for thiol-ene reactions.[16]

-

Stoichiometry: Precise control over the thiol-to-ene ratio is essential for achieving desired network properties. An excess of either component will result in a network with pendant functional groups.

Visualization of the Radical Mechanism

The following diagram illustrates the key steps in the radical-mediated thiol-ene reaction.

Caption: Radical-mediated thiol-ene reaction mechanism.

Advanced Applications in Research and Development

The unique properties of networks formed with this compound make them highly attractive for a variety of advanced applications.

Drug Delivery and Biomaterials

The hydrophilicity and biocompatibility of this compound-based hydrogels make them excellent candidates for controlled drug delivery systems.[3][5][6] The mesh size of the hydrogel network, which can be tuned by adjusting the crosslinking density, can be designed to control the release rate of encapsulated therapeutics.[3][5] Furthermore, the incorporation of degradable linkages within the network allows for the development of stimuli-responsive materials that release their payload in response to specific environmental cues.[3]

Surface Modification and Patterning

Thiol-ene chemistry provides a robust method for modifying surfaces with a high degree of control. The photoinitiated nature of the radical reaction allows for the creation of patterned surfaces with specific chemical functionalities, which is valuable for applications in microfluidics, biosensors, and cell culture engineering.[8]

Synthesis of Advanced Polymer Architectures

Beyond simple network formation, the thiol-ene reaction with this compound can be employed to synthesize more complex polymer architectures, such as dendrimers and hyperbranched polymers.[12] The high efficiency and orthogonality of the reaction allow for precise control over the final molecular structure.

Quantitative Data Summary

While specific reaction kinetics are highly dependent on the exact 'ene' monomer, photoinitiator, and light intensity used, the following table provides a general overview of the impact of key parameters on the properties of thiol-ene networks derived from dithiols like this compound.

| Parameter | Effect on Network Properties | Rationale |

| Thiol:Ene Ratio | A 1:1 stoichiometric ratio generally leads to the highest crosslink density and mechanical strength. Off-stoichiometry ratios result in pendant functional groups and a softer network. | Complete reaction of all functional groups maximizes network connectivity. |

| Monomer Functionality | Increasing the functionality of the 'ene' monomer (e.g., from di- to tri-acrylate) increases the crosslink density, leading to a stiffer and more brittle material with a higher glass transition temperature. | Higher functionality creates more crosslinks per unit volume. |

| Photoinitiator Conc. | Higher initiator concentrations generally lead to faster curing times but can also result in lower molecular weight polymers between crosslinks due to an increased number of initiation events. | More radicals are generated, leading to more polymer chains being initiated simultaneously. |

| Light Intensity | Higher light intensity increases the rate of radical generation, leading to faster polymerization. | The rate of photoinitiation is directly proportional to the light intensity. |

Conclusion and Future Outlook

This compound stands out as a highly versatile building block in the realm of thiol-ene chemistry. Its unique combination of bifunctionality, flexibility, and hydrophilicity, governed by the principles of radical and nucleophilic addition reactions, enables the creation of a wide array of materials with tunable properties. As research continues to push the boundaries of materials science and drug development, the elegant and efficient chemistry of this compound in thiol-ene reactions will undoubtedly play a pivotal role in the development of next-generation polymers, biomaterials, and therapeutic systems. The inherent "click" nature of this reaction ensures its continued prominence as a tool for creating complex, functional materials with a high degree of precision and control.

References

- Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]

- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

- Kharkar, P. M., Rehmann, M. S., Skeens, K. M., Maverakis, E., & Kloxin, A. M. (2016). Thiol–ene click hydrogels for therapeutic delivery. ACS Biomaterials Science & Engineering, 2(8), 1213-1229. [Link]

- Dondon, R., & O'Reilly, R. K. (2012). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 17(10), 11856-11871. [Link]

- Synthesis, polymerization, and characterization of self-healing thiol-ene networks. (n.d.).

- Lowe, A. B. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Polymer Chemistry, 5(17), 4820-4859. [Link]

- De, S., Acharya, H., & Konar, B. B. (2024). Synthesis and Characterization of Thiol-Ene Networks Derived from Levoglucosenone. ChemPlusChem, 89(10), e202400383. [Link]

- Goujon, A., Al-Ammouri, H., Lepeltier, E., & Passirani, C. (2021). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. Polymers, 13(6), 963. [Link]

- De, S., Acharya, H., & Konar, B. B. (2024). Synthesis and Characterization of Thiol‐Ene Networks Derived from Levoglucosenone. ChemPlusChem, 89(10), e202400383. [Link]

- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

- Kharkar, P. M., Rehmann, M. S., Skeens, K. M., Maverakis, E., & Kloxin, A. M. (2016). Thiol–ene Click Hydrogels for Therapeutic Delivery. ACS Biomaterials Science & Engineering, 2(8), 1213-1229. [Link]

- De, S., Acharya, H., & Konar, B. B. (2024). Synthesis and Characterization of Thiol‐Ene Networks Derived from Levoglucosenone. ChemPlusChem, 89(10), e202400383. [Link]

- Štorha, A., Mun, E. A., & Khutoryanskiy, V. V. (2013). Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery. RSC Advances, 3(26), 10246-10253. [Link]

- Development and Characterization of Oxidatively Responsive Thiol–Ene Networks for Bone Graft Applications. (2022).

- Thiol-ene reaction – Knowledge and References - Taylor & Francis. (n.d.).

- Thiol−ene Click Hydrogels for Therapeutic Delivery – CIRM - CA.gov. (n.d.).

- Thiol-ene reaction - Wikipedia. (n.d.).

- Ligon, S. C., Husár, B., Wutzel, H., Holman, R., & Liska, R. (2014). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 6(2), 608-633. [Link]

- Lim, K. S., Alves, M. H., Poole-Warren, L. A., & Martens, P. J. (2013). Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. PLoS ONE, 8(10), e76779. [Link]

- Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. (2018). ACS Omega, 3(11), 15729-15735. [Link]

- Mechanism of the photoactivated thiol-"ene" reaction. A photoinitiator can be used to accelerate the formation of a thiyl radical via SÀH abstraction. - ResearchGate. (n.d.).

- Mariani, A., Fiori, S., & Gatti, G. (2015). Visible Light Photocatalytic Thiol–Ene Reaction: An Elegant Approach for Fast Polymer Postfunctionalization and Step-Growth Polymerization. Macromolecules, 48(3), 527-534. [Link]

- Synthesis and Functionalization of Thiol-reactive Biodegradable Polymers. (n.d.).

- The synthesis and characterization of 2-mercaptoethyl methacrylate - ResearchGate. (n.d.).

- This compound bis(cyclocarbonate) - specific polymers. (n.d.).

- Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization - ResearchGate. (n.d.).

- Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. (2024). Molecules, 29(6), 1269. [Link]

- (PDF) Synthesis of hydrophilic thiol-functional polymers and applications - ResearchGate. (n.d.).

- Thiol-Functionalized Poly(ethylene glycol)-b-polyesters: Synthesis and Characterization | Request PDF - ResearchGate. (n.d.).

- Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization - SciELO. (n.d.).

- Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization - Redalyc. (n.d.).

- Reddy, S. K., & Bowman, C. N. (2004). Initiation and Kinetics of Thiol-ene Photopolymerizations Without Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 42(22), 5871-5883. [Link]

- Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. (n.d.).

- Kryger, M. (2008). ENE COUPLING. University of Illinois Urbana-Champaign. [Link]

- Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. (2023). Gels, 9(11), 917. [Link]

- (PDF) Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications - ResearchGate. (n.d.).

- Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (2017). Advanced Pharmaceutical Bulletin, 7(4), 515-530. [Link]

- Cross-linking in Hydrogels - A Review. (n.d.).

- How Are Hydrogels Crosslinked? - Chemistry For Everyone - YouTube. (2024, April 24).

- Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (2017). Advanced Pharmaceutical Bulletin, 7(4), 515-530. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiol−ene Click Hydrogels for Therapeutic Delivery – CIRM [cirm.ca.gov]

- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 8. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Synthesis of thiolated and acrylated nanoparticles using thiol -ene click chemistry: towards novel mucoadhesive materials for drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42093K [pubs.rsc.org]

- 15. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Mercaptoethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently highlighted the profound impact of a molecule's fundamental physicochemical properties on the trajectory of research and development. 2-Mercaptoethyl ether, also known as bis(2-mercaptoethyl) ether, is a compound that epitomizes this principle.[1][2] Its dual thiol functionality, bridged by a flexible ether linkage, offers significant versatility in applications ranging from organic synthesis to the development of advanced materials. However, harnessing its full potential is contingent upon a comprehensive understanding of its behavior in solution. This guide is crafted to serve as a definitive, technically rigorous resource on the solubility and stability of this compound. It moves beyond a mere recitation of data, aiming to provide a causal understanding of experimental choices and to equip researchers with self-validating protocols. The insights contained herein are intended to empower scientists to navigate the challenges associated with this reactive molecule, thereby fostering innovation and accelerating discovery.

Introduction to this compound: A Molecule of Strategic Importance

This compound (CAS 2150-02-9) is an organosulfur compound with the molecular formula C₄H₁₀OS₂.[1][2] Structurally, it is characterized by two mercaptoethyl groups linked by an ether oxygen, a feature that gives rise to its alternative name, 2,2'-oxydiethanethiol.[2][3] This unique architecture makes it a valuable building block in various chemical and industrial processes.[1]

In the realm of drug development and materials science, the reactive thiol groups are of paramount interest. They can undergo oxidation to form disulfide bonds, participate in nucleophilic substitution reactions, and engage in thiol-ene click chemistry.[1][4] These reactions are foundational to its use in creating polymer networks, thermosetting resins, and as a chelating ligand in organometallic chemistry.[1][4] A clear understanding of its solubility is crucial for selecting appropriate reaction media, while knowledge of its stability is essential for ensuring the integrity of experimental outcomes and the shelf-life of resulting products.

Solubility Profile of this compound

2.1. Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of predicting solubility. This compound possesses both polar (thiol and ether functionalities) and nonpolar (ethyl backbone) characteristics. This amphiphilic nature suggests a broad, though not universal, solubility profile.

-

Polar Solvents: The presence of thiol (-SH) and ether (-O-) groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. While its solubility in water is limited, it is expected to be soluble in many organic solvents.[1]

-

Nonpolar Solvents: The hydrocarbon portion of the molecule suggests some affinity for nonpolar solvents.

Based on the behavior of structurally related compounds, a general solubility profile can be inferred. For instance, the related compound (2-Mercaptoethyl)cyclohexane is not soluble in water, highlighting the influence of a significant nonpolar moiety.[5]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Limited | The nonpolar character of the ethyl groups counteracts the polarity of the thiol and ether groups. |

| Methanol, Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with the thiol groups. |

| Acetone, Acetonitrile, THF | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |

| Dichloromethane | Moderately Polar | Soluble | Good balance of polarity. |

| Toluene, Hexane | Nonpolar | Moderately to Sparingly Soluble | Interaction with the nonpolar ethyl backbone. |

2.2. Experimental Protocol for Determining Solubility

For applications requiring precise concentration control, experimental determination of solubility is indispensable. The following protocol provides a robust framework for obtaining accurate solubility data.

Protocol 1: Isothermal Saturation Method

-

System Preparation: In a sealed, temperature-controlled vessel, add an excess of this compound to a known volume of the solvent under investigation.

-

Equilibration: Agitate the mixture at a constant temperature for a period sufficient to reach equilibrium (typically 24-48 hours). The continued presence of undissolved solute is essential.

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically compatible syringe filter (e.g., PTFE) may be necessary.

-

Quantitative Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method. Gas chromatography (GC) is often suitable for volatile compounds like thiols.[6]

-

Data Interpretation: The measured concentration represents the solubility of this compound in the specific solvent at the tested temperature.

Caption: A streamlined workflow for the experimental determination of solubility.

Stability of this compound: A Guide to Prevention of Degradation

The practical utility of this compound is intrinsically linked to its stability. The primary degradation pathway for thiols is oxidation, which can be influenced by several environmental factors.

3.1. Oxidative Degradation

The thiol groups of this compound are susceptible to oxidation, primarily forming disulfides.[1] This process can be accelerated by the presence of oxygen, certain metal ions, and elevated pH. For many thiols, the half-life in solution at room temperature and near-neutral pH can be a matter of hours.[7]

3.2. Factors Influencing Stability

-

Atmospheric Oxygen: The presence of oxygen is a key driver of thiol oxidation. To enhance stability, solutions should be prepared with degassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon).[7]

-

pH: The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more readily oxidized than the protonated thiol (R-SH). Maintaining a neutral or slightly acidic pH can significantly slow down degradation.

-

Metal Ions: Trace metal contaminants can catalyze thiol oxidation. The inclusion of a chelating agent, such as EDTA, can sequester these ions and improve stability.

-

Temperature and Light: Elevated temperatures and exposure to UV light can promote oxidative reactions. Therefore, storage at reduced temperatures (e.g., -20°C or 4°C) and in the dark is recommended.[8] Studies on thiolated polymers have shown that storage at 20°C with high humidity can lead to a decrease in free thiol groups, while storage at -20°C or 4°C maintains stability.[8]

-

Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can impact the stability of thiol-disulfide homeostasis.[9] It is advisable to aliquot stock solutions to minimize the number of freeze-thaw cycles.

Caption: Key factors that contribute to the degradation of this compound.

3.3. Protocol for Stability Assessment

A well-designed stability study is crucial for defining appropriate storage and handling conditions.

Protocol 2: Accelerated Stability Study

-

Sample Preparation: Prepare a solution of this compound of known concentration in the solvent of interest.

-

Storage Conditions: Aliquot the solution into multiple sealed vials and store them under a matrix of conditions (e.g., different temperatures, light exposures, and headspaces - inert vs. air).

-

Time Points: At specified time intervals, retrieve a vial from each storage condition.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or GC, that can separate the parent compound from its potential degradation products.[10][11]

-

Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation kinetics.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like thiols.[6]

-

High-Performance Liquid Chromatography (HPLC): For less volatile thiols or for samples in complex matrices, HPLC can be employed. As thiols may lack a strong chromophore for UV detection, pre-column derivatization with a fluorescent agent can enhance sensitivity.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte.[10]

Safe Handling and Storage Recommendations

Given the reactivity and malodorous nature of many thiols, proper handling procedures are paramount.[12][13]

-

Ventilation: Always handle this compound in a well-ventilated fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Waste Disposal: Thiol-containing waste should be treated with a bleach solution to oxidize the thiol groups before disposal.[12][13]

-

Storage: Store pure this compound and its solutions in a cool, dry, and dark place, preferably under an inert atmosphere.

Conclusion

A comprehensive grasp of the solubility and stability of this compound is indispensable for its effective application in scientific research and industrial development. Its solubility is governed by its amphiphilic nature, and its stability is primarily challenged by oxidative degradation. By employing the predictive principles, experimental protocols, and safe handling practices detailed in this guide, researchers can confidently and effectively utilize this versatile molecule, ensuring the integrity and success of their work.

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2150-02-9).

- Chemcasts. (n.d.). This compound (CAS 2150-02-9) Properties.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- Reddit. (2013). Handling thiols in the lab. r/chemistry.

- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.

- PubChem. (n.d.). 2-Mercaptoethanol.

- Balik, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis.

- Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.

- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.

- Alkali Scientific. (n.d.). Bis(2-mercaptoethyl) Ether | Spectrum Chemical®.

- Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate.

- Environment and Climate Change Canada. (2006). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products.

Sources

- 1. Buy this compound (EVT-291116) | 2150-02-9 [evitachem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 2150-02-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. reddit.com [reddit.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. env.go.jp [env.go.jp]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. faculty.washington.edu [faculty.washington.edu]

A Comprehensive Guide to the Safe Handling, and Disposal of 2-Mercaptoethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoethyl ether, also known as bis(2-mercaptoethyl) ether or 2,2′-Oxydiethanethiol, is a thiol-containing organic compound utilized in various research and development applications.[1][2] Its distinct chemical properties make it a valuable reagent; however, like all thiols, it presents specific hazards that necessitate rigorous safety protocols. This guide provides an in-depth overview of the essential safety measures, handling procedures, and disposal methods for this compound to ensure a safe and compliant laboratory environment. Adherence to these guidelines is critical for minimizing risks to personnel and the environment.[3]

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. It is classified as a hazardous substance and requires careful management.[1]

1.1. Physical and Chemical Properties

| Property | Value | Source |

| Alternate Names | Bis(2-mercaptoethyl) Ether; 2,2′-Oxydiethanethiol | [2] |

| CAS Number | 2150-02-9 | [2] |

| Molecular Formula | C4H10OS2 | [2] |

| Molecular Weight | 138.25 g/mol | [2] |

| Appearance | Clear colorless to slightly yellow liquid | [4] |

| Odor | Stench | [5][6] |

1.2. Toxicological Hazards

This compound is an irritant and a sensitizer. Key health hazards include:

-

Skin Irritation and Sensitization: Causes skin irritation and may lead to an allergic skin reaction (sensitization) upon contact.[1][7] Pre-existing dermatitis may be exacerbated.[1]

-

Eye Irritation: Causes serious eye irritation and potential damage.[1][7]

-

Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory system, with symptoms including coughing and wheezing.[7]

-

Ingestion: While not a primary occupational risk, ingestion may cause nausea and vomiting.[1]

The characteristic strong, unpleasant odor of thiols is detectable at very low concentrations and can cause headaches and nausea.[8] This odor itself is considered a statutory nuisance in some jurisdictions, making containment a priority.[8]

1.3. Physical and Chemical Hazards

-

Combustibility: this compound is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[1] Heating can cause containers to rupture violently.

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[1]

-

Incompatibilities: It should be stored away from and not mixed with oxidizing agents, strong bases, and strong reducing agents.[1][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

2.1. Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[9][10][11] This is crucial for two reasons:

-

Vapor Containment: The compound's volatility can lead to the release of vapors. A fume hood effectively captures these vapors at the source, preventing inhalation.[8]

-

Odor Control: The potent stench of thiols can be disruptive and cause adverse reactions.[8][11] A fume hood is vital for containing the odor and preventing its spread throughout the laboratory and building.

All manipulations, including weighing, solution preparation, and transfers, must be performed within a functioning fume hood. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[9]

2.2. Personal Protective Equipment (PPE): Essential Barrier Protection

The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side shields or a face shield.[4][9] | Protects against splashes and aerosols that can cause severe eye irritation.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended. A flame-resistant lab coat must be worn.[7][9] | Prevents skin contact, which can cause irritation and sensitization.[1] |

| Respiratory Protection | Typically not required if work is conducted within a certified fume hood. If there is a risk of overexposure, an approved vapor respirator must be used.[7] | Minimizes the inhalation of vapors, which are irritating to the respiratory system.[7] |

Standard Operating Procedures (SOP) for Safe Handling

A systematic workflow is critical for safety. The following protocols outline the lifecycle of this compound within the laboratory.

3.1. Workflow for Safe Handling of this compound

Caption: Waste Segregation and Disposal Pathway.

4.2. Protocol for Waste Disposal

-

Liquid Waste: Collect all liquid waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container. [10][12]Do not pour this chemical down the drain. [1][3]2. Solid Waste: All disposables that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, should be sealed in a plastic bag, placed in a labeled container, and disposed of as hazardous waste. [11][13]3. Decontamination of Glassware: A highly effective method for neutralizing the odor and residual hazard of thiols on glassware is oxidation with bleach.

-

Immediately after use, and within the fume hood, rinse glassware.

-

Submerge the glassware in a dedicated bleach bath (a dilute solution of sodium hypochlorite) and allow it to soak overnight (at least 14 hours). [10] * The bleach bath should be labeled, covered, and kept in a secondary container within a fume hood. [10] * After soaking, the glassware can be thoroughly rinsed with water and cleaned by standard methods. [10] * Spent bleach solutions should be collected and disposed of as hazardous waste. [13]4. Final Disposal: All waste streams (liquid, solid, and spent decontamination solutions) must be disposed of through your institution's EHS department or a licensed hazardous waste contractor. [5][14][15]Ensure containers are properly labeled with the words "Hazardous Waste" and a full description of the contents. [12]

-

Conclusion

Working with this compound requires a comprehensive understanding of its hazards and a diligent application of safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed procedures for handling and disposal outlined in this guide, researchers can effectively mitigate risks. A proactive safety culture, grounded in these principles, is paramount to protecting the health of laboratory personnel and preserving the integrity of the research environment.

References

- Benchchem. (n.d.). Navigating the Safe Disposal of Thiodiglycol-d8: A Comprehensive Guide for Laboratory Professionals.

- Santa Cruz Biotechnology. (n.d.). This compound Material Safety Data Sheet.

- Benchchem. (2025). A Comprehensive Technical Guide to the Safe Handling of Thiol-PEG3-phosphonic Acid in the Laboratory.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Proper Storage and Handling of Thiodiglycol-d8.

- Spectrum Chemical. (2016). SAFETY DATA SHEET - Bis(2-mercaptoethyl) Ether.

- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.

- ECHEMI. (n.d.). Thiodiglycol SDS, 111-48-8 Safety Data Sheets.

- University of Minnesota, Department of Environmental Health and Safety. (n.d.). Thiols.

- University College London. (2020). Thiols | Safety Services.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl mercaptoacetate.

- PENTA s.r.o. (2023). 2,2'-Thiodiethanol - SAFETY DATA SHEET.

- Columbia University. (n.d.). SOP FOR STENCH CHEMICALS.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 2150-02-9.

- DIMI. (2016). Safety Data Sheet - THIODIGLYCOL.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Unspecified Source. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2013). Safety Data Sheet.

- Spectrum Chemical. (2017). SAFETY DATA SHEET - 2,2`-THIODIETHANOL.

- Sigma-Aldrich. (n.d.). Poly(ethylene glycol) this compound acetic acid.

- ChemBK. (n.d.). 2,2'-Thiobisethanol.

- Sigma-Aldrich. (n.d.). 2,2'-Thiodiethanol >=99%.

- HIMEDIA. (2025). Safety Data Sheet: 2,2'-Thiodiethanol.

- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.

- The Ohio State University. (n.d.). Chemical Waste Management Reference Guide.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. opcw.org [opcw.org]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How To [chem.rochester.edu]

- 11. research.columbia.edu [research.columbia.edu]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. faculty.washington.edu [faculty.washington.edu]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]

An In-Depth Technical Guide to the Historical Synthesis of 2,2'-Thiodiethanol (Thiodiglycol)

Introduction

2,2'-Thiodiethanol, systematically named bis(2-hydroxyethyl) sulfide and commonly known as thiodiglycol (TDE), is an organosulfur compound with the chemical formula S(CH₂CH₂OH)₂.[1] This colorless, viscous liquid is miscible with water and polar organic solvents, a property conferred by its two terminal hydroxyl groups.[1][2] Historically, its synthesis has been a subject of significant chemical interest, not only for its wide-ranging industrial applications but also for its unfortunate role as a key precursor in the production of sulfur-based mustard gases.[1]

Beyond this notorious application, thiodiglycol serves as a versatile solvent in textile dyeing, a component in some inks, and a valuable chemical intermediate for producing antioxidants, plasticizers, and polymers.[1][3] Its unique properties also make it a desirable, non-toxic mounting medium in high-resolution microscopy.[1][4]

This guide provides a detailed examination of the two primary historical methods for synthesizing thiodiglycol, offering field-proven insights into the causality behind the experimental choices, detailed protocols, and a comparative analysis of their respective merits and drawbacks.

Method 1: The Williamson-Type Synthesis from 2-Chloroethanol and Sodium Sulfide

One of the earliest and most fundamental methods for preparing thiodiglycol is based on the reaction of 2-chloroethanol with a sulfide salt, typically sodium sulfide.[1][5] This reaction is a classic example of the Williamson ether synthesis, where an alkoxide (or in this case, a sulfide nucleophile) displaces a halide from an alkyl halide to form an ether (or thioether).[6][7]

Principle and Mechanism

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The sulfide ion (S²⁻), a potent nucleophile, attacks the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This attack occurs from the backside, leading to the displacement of the chloride ion as the leaving group and the formation of a new carbon-sulfur bond. Since the sulfide ion is divalent, this process occurs sequentially with two molecules of 2-chloroethanol to yield the final thiodiglycol product.

Overall Reaction: 2 HOCH₂CH₂Cl + Na₂S → S(CH₂CH₂OH)₂ + 2 NaCl

Historical Context & Authoritative Protocol

This method was described by Meyer in 1886 and later refined in publications such as Organic Syntheses, which provides a reliable and well-vetted laboratory-scale procedure.[5] The protocol detailed below is adapted from this authoritative source, which has been validated by generations of chemists.

Detailed Experimental Protocol

Materials:

-

20% aqueous solution of ethylene chlorohydrin (2-chloroethanol)

-

Crystalline sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Absolute ethanol

-

Turmeric paper (for pH indication)

Procedure:

-

Reaction Setup: In a 3-liter round-bottomed flask equipped with a robust mechanical stirrer, combine 1.5 kg (3.7 moles) of a 20% ethylene chlorohydrin solution with 750 g of water.[5]

-

Sulfide Addition & Temperature Control: Place the flask in a water bath for cooling if necessary. While stirring vigorously, add 493 g (2.05 moles) of crystalline sodium sulfide (Na₂S·9H₂O) portion-wise. The rate of addition must be carefully controlled to maintain the internal temperature of the reaction mixture between 30–35°C.[5] This exothermic reaction will typically require 40 to 60 minutes for the complete addition.

-

Causality Insight: Maintaining the temperature below 35°C is crucial. Higher temperatures can promote side reactions, such as the formation of unwanted by-products or decomposition, thereby reducing the yield and purity of the final product.

-

-

Post-Addition Stirring: After all the sodium sulfide has been added, continue stirring the solution for an additional 30 minutes to ensure the reaction goes to completion.[5]

-

Neutralization: Cool the solution to 25°C. Carefully neutralize the alkaline solution by adding concentrated hydrochloric acid dropwise until the solution is neutral to turmeric paper.[5]

-

Trustworthiness & Safety: This step is critical. The solution must be neutralized before distillation to prevent decomposition of the product at higher temperatures. However, over-acidification must be strictly avoided, as it can lead to the formation of highly toxic mustard gas (bis(2-chloroethyl)sulfide).[5] Careful, dropwise addition and pH monitoring are paramount.

-

-

Workup & Isolation:

-

Filter the solution to remove the precipitated sodium chloride.

-

Transfer the filtrate to a flask equipped for vacuum distillation. Distill off the water under reduced pressure (30–40 mm Hg) by heating the flask in a boiling water bath.[5]

-

The residue, a mixture of thiodiglycol and remaining sodium chloride, is then extracted twice with 500 mL portions of hot absolute ethanol to dissolve the product.[5]

-

The combined alcoholic extracts are filtered to remove any residual salt.

-

-

Final Purification: The ethanol is removed from the filtrate by distillation at atmospheric pressure. The crude thiodiglycol residue is then purified by vacuum distillation. The fraction boiling at 164–166°C at 20 mm Hg is collected.[5]

Workflow Diagram: 2-Chloroethanol Method

Caption: Workflow for thiodiglycol synthesis from 2-chloroethanol.

Data Summary: 2-Chloroethanol Method

| Parameter | Value / Condition | Rationale / Insight |

| Primary Reactants | 2-Chloroethanol, Sodium Sulfide Nonahydrate | Readily available laboratory reagents. |

| Molar Ratio | ~1.8 moles HOCH₂CH₂Cl per 1 mole Na₂S | A slight excess of the sulfide source ensures complete conversion of the chloroethanol. |

| Solvent | Water | Excellent solvent for the ionic and polar reactants. |